Alloc-Cys(1)-OH.Alloc-Cys(1)-OH

Description

Contextualizing Cysteine Derivatives in Contemporary Chemical Biology and Synthetic Methodologies

Cysteine is a semi-essential, sulfur-containing amino acid distinguished by its thiol (–SH) side chain. wikipedia.org This functional group endows cysteine with unique chemical properties that are not feasible for other natural amino acids, including notable nucleophilicity and the capacity for redox activity. nih.gov In chemical biology, the thiol group's reactivity is extensively leveraged for the selective chemical modification of proteins. nih.gov Techniques such as bioconjugation exploit the relative scarcity of cysteine residues and the high nucleophilicity of the thiolate form to attach synthetic functional groups like fluorophores, pharmacophores, or bioorthogonal handles to proteins under physiological conditions. thieme-connect.comnih.gov This has become a cornerstone for developing targeted therapeutics like antibody-drug conjugates (ADCs), creating advanced biosensors, and engineering proteins with novel functions. thieme-connect.comnih.govrsc.org

The thiol group's propensity for oxidation allows for the formation of disulfide bonds, which are critical for stabilizing the three-dimensional structures of many proteins and peptides. bachem.comwikipedia.org The controlled formation of these bonds is a key challenge and a powerful tool in synthetic peptide chemistry. organic-chemistry.org Furthermore, the versatility of cysteine derivatives extends into organic synthesis, where they serve as building blocks for complex molecules and have been investigated for a range of biological activities, including potential antiviral and antifungal applications. nih.govrsc.org The ability to selectively modify the thiol group makes cysteine a uniquely versatile tool for both understanding biological processes and constructing novel molecular architectures. nih.govnih.gov

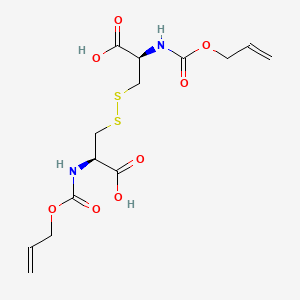

Structural and Functional Overview of N-Allyloxycarbonyl-L-Cysteine (Alloc-Cys-OH) and its Disulfide Dimer (Alloc-Cys(1)-OH.Alloc-Cys(1)-OH)

N-Allyloxycarbonyl-L-cysteine (Alloc-Cys-OH) is a derivative of the amino acid L-cysteine where the α-amino group is protected by an allyloxycarbonyl (Alloc) group. This protection is crucial in multi-step synthetic processes, particularly peptide synthesis, as it prevents the highly reactive amino group from participating in unintended side reactions. The Alloc group is valued for its stability under both acidic and basic conditions, which allows for the selective deprotection of other protecting groups used in a synthetic strategy. thaiscience.info

The disulfide dimer, systematically named (2R)-3-[[(2R)-2-carboxy-2-(prop-2-enoxycarbonylamino)ethyl]disulfanyl]-2-(prop-2-enoxycarbonylamino)propanoic acid and often abbreviated as this compound, is formed by the oxidation of two molecules of Alloc-Cys-OH. This reaction creates a covalent disulfide bond (–S–S–) between the sulfur atoms of the two cysteine residues. This dimer is structurally analogous to cystine, the natural oxidized dimer of cysteine. wikipedia.org In synthetic applications, the formation of such a disulfide bridge from protected cysteine monomers is a key step in creating peptides with specific structural constraints or for linking separate peptide chains.

Below are the key structural and chemical properties of these two compounds.

Interactive Data Table: Properties of Alloc-Cys-OH and its Disulfide Dimer

| Property | N-Allyloxycarbonyl-L-cysteine (Alloc-Cys-OH) | This compound |

| IUPAC Name | (2R)-2-(allyloxycarbonylamino)-3-sulfanylpropanoic acid | (2R)-3-[[(2R)-2-carboxy-2-(prop-2-enoxycarbonylamino)ethyl]disulfanyl]-2-(prop-2-enoxycarbonylamino)propanoic acid |

| Molecular Formula | C₇H₁₁NO₄S | C₁₄H₂₀N₂O₈S₂ |

| Molecular Weight | 205.23 g/mol | 408.5 g/mol |

| Canonical SMILES | C=CCOC(=O)NC(CS)C(=O)O | C=CCOC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC=C)C(=O)O |

| Function | Protected amino acid building block for synthesis. | Oxidized dimer used in forming disulfide-linked structures. |

Historical Development and Significance of Allyloxycarbonyl (Alloc) Protecting Groups in Peptide and Protein Synthesis Research

The allyloxycarbonyl (Alloc) group is a type of amine-protecting group that has become a vital tool in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS). thaiscience.info Its significance lies in its unique deprotection mechanism, which confers orthogonality relative to other widely used protecting groups like tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). thaiscience.infopeptide.com While Boc is removed by acid and Fmoc by base, the Alloc group is selectively cleaved under mild, near-neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0). thaiscience.infosigmaaldrich.comnih.gov

This orthogonality is a cornerstone of modern peptide chemistry, as it allows for the selective unmasking of a specific functional group on a resin-bound peptide. thaiscience.info This capability is essential for synthesizing complex peptides, including cyclic peptides (via side-chain to side-chain lactamization), branched peptides, and molecules with post-translational modifications. nih.govnih.gov The Alloc group is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively, making it compatible with both major SPPS strategies. thaiscience.info

The development of various methods for Alloc removal, including the use of different palladium sources and scavengers to trap the allyl cation, has enhanced its utility and reliability. nih.govnih.govrsc.org For example, microwave-assisted deprotection has been shown to accelerate the process significantly. nih.gov The strategic application of Alloc protection enables chemists to construct intricate peptide architectures that would be difficult or impossible to create using more traditional protection schemes, solidifying its role as an indispensable tool in advanced peptide and protein research. thaiscience.infoug.edu.pl

Properties

Molecular Formula |

C14H20N2O8S2 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(2R)-3-[[(2R)-2-carboxy-2-(prop-2-enoxycarbonylamino)ethyl]disulfanyl]-2-(prop-2-enoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C14H20N2O8S2/c1-3-5-23-13(21)15-9(11(17)18)7-25-26-8-10(12(19)20)16-14(22)24-6-4-2/h3-4,9-10H,1-2,5-8H2,(H,15,21)(H,16,22)(H,17,18)(H,19,20)/t9-,10-/m0/s1 |

InChI Key |

SWVORQKGWDILLE-UWVGGRQHSA-N |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OCC=C)C(=O)O |

Canonical SMILES |

C=CCOC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC=C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Allyloxycarbonyl L Cysteine and Its Dimer

Preparation of N-Allyloxycarbonyl-L-Cysteine (Alloc-Cys-OH)

The introduction of the allyloxycarbonyl (Alloc) group onto the nitrogen atom of L-cysteine is a critical first step. This can be achieved through both solution-phase and solid-phase approaches, each with its own set of advantages and applications.

Solution-Phase Synthesis Approaches from L-Cysteine Precursors

The direct N-acylation of L-cysteine in solution is a common method for preparing Alloc-Cys-OH. This approach is well-suited for producing the building block on a larger scale. A typical procedure involves the reaction of L-cysteine with allyl chloroformate in an aqueous basic medium. The base, often a hydroxide (B78521) or a carbonate, is crucial for deprotonating the amino group, thereby facilitating its nucleophilic attack on the allyl chloroformate.

A general reaction scheme for the solution-phase synthesis is as follows: L-Cysteine + Allyl Chloroformate --(Base, Solvent)--> N-Allyloxycarbonyl-L-Cysteine

The reaction conditions, such as the choice of base, solvent, and temperature, are optimized to maximize the yield and purity of the final product. For instance, maintaining a specific pH range is critical to prevent side reactions, such as the formation of the corresponding diallyloxycarbonyl derivative or decomposition of the starting materials. While this method is effective, the purification of the final product from the aqueous reaction mixture can sometimes be challenging and may require techniques like extraction and crystallization.

| Reagent | Role | Common Examples |

| Starting Material | Source of the cysteine backbone | L-Cysteine hydrochloride monohydrate |

| Acylating Agent | Introduces the Alloc group | Allyl chloroformate |

| Base | Deprotonates the amino group | Sodium hydroxide, Sodium bicarbonate, Triethylamine |

| Solvent | Reaction medium | Water, Dioxane/water, Acetone/water |

Solid-Phase Synthesis for Alloc-Cys(Trt)-OH Building Blocks

For applications in solid-phase peptide synthesis (SPPS), it is often advantageous to prepare the Alloc-protected cysteine derivative directly on the solid support. A common strategy involves the use of a pre-loaded resin, typically with Fmoc-Cys(Trt)-OH, where 'Trt' stands for the trityl protecting group for the thiol side chain.

The synthesis of Alloc-Cys(Trt)-OH on a solid support generally follows these steps:

Fmoc Deprotection: The resin-bound Fmoc-Cys(Trt)-OH is treated with a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF) to remove the fluorenylmethyloxycarbonyl (Fmoc) group, exposing the free amine.

N-Allyloxycarbonylation: The resin with the now free amino group is then reacted with allyl chloroformate in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to introduce the Alloc group.

Washing: The resin is thoroughly washed to remove excess reagents and by-products, yielding the resin-bound Alloc-Cys(Trt)-OH.

This solid-phase approach offers the advantage of simplified purification, as excess reagents and soluble by-products are easily washed away. The resulting Alloc-Cys(Trt)-OH on the resin is then ready for the next coupling step in the peptide synthesis sequence.

Targeted Synthesis of Alloc-Cys(1)-OH.Alloc-Cys(1)-OH (Disulfide Dimer)

The formation of a disulfide bond between two Alloc-Cys-OH molecules results in the dimer this compound. This process can be achieved through controlled oxidation in solution or directly on a solid support.

Controlled Oxidative Dimerization of Alloc-Cys-OH

The oxidation of the thiol groups of two molecules of Alloc-Cys-OH to form a disulfide bridge can be accomplished in solution using various oxidizing agents. The choice of oxidant and reaction conditions is critical to ensure the selective formation of the dimer without affecting the Alloc protecting group or other sensitive functionalities.

Commonly employed methods for the oxidative dimerization of cysteine derivatives in solution include:

Air Oxidation: In the presence of atmospheric oxygen, particularly at a slightly basic pH (around 8-9), the thiol groups of cysteine derivatives can slowly oxidize to form disulfide bonds. This method is mild but can be slow and may require a catalyst.

Hydrogen Peroxide (H₂O₂): A controlled amount of hydrogen peroxide can effectively oxidize thiols to disulfides. The reaction is typically carried out in an aqueous or alcoholic solution, and the stoichiometry must be carefully controlled to avoid over-oxidation to sulfinic or sulfonic acids. nih.gov

Dimethyl Sulfoxide (B87167) (DMSO): DMSO can act as a mild oxidizing agent for the formation of disulfide bonds. iris-biotech.de This method is often used for peptides in solution and can be advantageous due to the solubility of many peptides in DMSO-containing solvent systems.

Iodine (I₂): Iodine is a well-established reagent for the oxidation of thiols to disulfides. The reaction is typically performed in an alcoholic or aqueous-organic solvent mixture. The reaction is generally fast and efficient.

The general reaction for the dimerization is: 2 Alloc-Cys-OH + [Oxidizing Agent] → this compound + [Reduced By-products]

After the reaction, the dimer is typically purified using techniques such as crystallization or chromatography.

| Oxidizing Agent | Typical Conditions | Advantages | Potential Issues |

| Air | pH 8-9, aqueous buffer | Mild conditions | Slow reaction, potential for side products |

| Hydrogen Peroxide | Aqueous or alcoholic solution | Readily available, clean by-products (water) | Risk of over-oxidation if not controlled |

| Dimethyl Sulfoxide | Aqueous or organic solvents | Good for hydrophobic molecules | Can require elevated temperatures |

| Iodine | Methanol, Ethanol, or aqueous mixtures | Fast and efficient | Potential for iodination of sensitive residues |

Strategies for On-Resin Disulfide Bond Formation Utilizing Alloc-Protected Cysteine

Forming disulfide bonds directly on the solid support is a highly efficient strategy in SPPS, as it simplifies purification and can favor intramolecular cyclization in peptide synthesis. When working with Alloc-protected cysteine, several methods can be employed for on-resin disulfide bond formation.

One innovative approach involves the use of a palladium catalyst. For instance, a palladium-mediated method has been developed for the direct on-resin formation of disulfides from Allocam-protected cysteines (a derivative of Alloc-cysteine). This method is mild and uses readily available reagents. iris-biotech.de

A more common strategy for on-resin disulfide formation involves the use of orthogonal protecting groups for the cysteine residues. For example, a peptide can be synthesized with one cysteine protected with an acid-labile group (like Trt) and another with a group that can be removed by a specific reagent. After selective deprotection of one pair of cysteine residues, they can be oxidized on the resin.

Common on-resin oxidation reagents include:

Iodine (I₂): A solution of iodine in DMF or other suitable solvents can be used to oxidize the free thiols on the resin to form the disulfide bond.

N-Chlorosuccinimide (NCS): NCS is another effective reagent for on-resin disulfide bond formation. It can be used in the presence of other protecting groups, offering good orthogonality. nih.gov

Integration of Alloc-Cys-OH and its Derivatives into Peptide Chains

The Alloc group is particularly valuable in SPPS due to its orthogonality with the commonly used Fmoc and Boc protecting groups. Alloc-Cys-OH, or more commonly its thiol-protected form like Alloc-Cys(Trt)-OH, can be incorporated into a growing peptide chain using standard coupling reagents such as HBTU, HATU, or DIC/Oxyma.

Once incorporated, the Alloc group remains stable during the repeated cycles of Fmoc deprotection with piperidine. This allows for the synthesis of the full peptide backbone. The selective removal of the Alloc group can then be achieved at the desired stage using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (B129415) or morpholine (B109124). This deprotection unmasks the amino group, which can then be used for further modifications, such as branching, cyclization, or the attachment of labels.

The ability to selectively deprotect the Alloc group on the resin provides a powerful tool for the synthesis of complex peptides with specific structural features. For instance, it allows for the regioselective formation of disulfide bridges or the introduction of modifications at specific sites within the peptide sequence.

Optimization of Coupling Efficiencies and Stereochemical Purity in Alloc-Cys Incorporations

Achieving high coupling yields and maintaining the stereochemical integrity of the chiral center are paramount for the successful synthesis of peptides containing Alloc-Cys.

Coupling Efficiencies: The efficiency of the coupling step in SPPS is influenced by the choice of coupling reagents, reaction time, and temperature. For incorporating Alloc-Cys, as with other amino acids, the goal is to achieve complete acylation of the free amino group on the growing peptide chain. Incomplete coupling leads to deletion sequences that are difficult to separate from the target peptide. iris-biotech.de

To maximize efficiency, highly effective coupling reagents are employed. These include uronium/aminium-based reagents like:

HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Known for good coupling efficiency and suppression of racemization. mesalabs.com

COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers superior racemization suppression compared to HOBt-based reagents. mesalabs.com

The completeness of the coupling reaction can be monitored using qualitative tests like the Kaiser test (ninhydrin test), which detects free primary amines on the resin beads. iris-biotech.de If a test indicates incomplete coupling, a second coupling cycle can be performed before proceeding to the next deprotection step.

Stereochemical Purity: Cysteine is one of the amino acids most prone to racemization (the conversion of the L-enantiomer to a mixture of L and D forms) during peptide synthesis, particularly during the activation of its carboxyl group for coupling. nih.gov This side reaction compromises the purity and biological activity of the final peptide.

Several factors influence the extent of racemization:

Side-Chain Protecting Group: The nature of the sulfur protecting group plays a crucial role. Bulky groups like Trityl (Trt) can be problematic. Studies have shown that less sterically bulky and more electron-rich protecting groups on the sulfur atom can reduce racemization. nih.gov

Coupling Reagents and Base: The choice of activating agent and the base used are critical. The use of strong, non-nucleophilic bases like DIPEA can promote racemization, especially with extended pre-activation times. mesalabs.comnih.gov Using a weaker base like 2,4,6-collidine can substantially reduce racemization compared to DIPEA or NMM. mesalabs.com

Temperature: Elevated temperatures, often used to overcome difficult couplings, can increase the rate of racemization. nih.gov

Research on the model peptide H-Gly-Cys-Phe-NH₂ has quantified the impact of different conditions on cysteine racemization. The results highlight that the S-MBom protecting group is highly effective at suppressing racemization, while the standard S-Trt group leads to significant levels of the D-Cys epimer under basic coupling conditions. nih.gov

The following table presents research findings on the percentage of D-Cys formation when coupling Fmoc-Cys derivatives under various conditions.

| Cys-Derivative | Activation/Coupling Conditions | Temperature | % D-Cys Formed |

| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | Room Temp | 11.2% |

| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 50°C | 25.1% |

| Fmoc-Cys(Mmt)-OH | HCTU/6-Cl-HOBt/DIPEA | Room Temp | 5.8% |

| Fmoc-Cys(Acm)-OH | HCTU/6-Cl-HOBt/DIPEA | Room Temp | 1.8% |

| Fmoc-Cys(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | Room Temp | 0.4% |

| (Data sourced from Hibino H, et al. J. Pept. Sci. 2014) nih.gov |

These findings underscore the importance of carefully selecting side-chain protecting groups and coupling protocols to minimize racemization during the incorporation of cysteine residues in SPPS.

Orthogonal Protecting Group Chemistry in Alloc Cys Derivatives

The Allyloxycarbonyl (Alloc) Group as an Nα-Amino Protecting Group

The allyloxycarbonyl (Alloc) group serves as a valuable protecting group for the α-amino function of amino acids in peptide synthesis. thaiscience.info Its stability under both acidic and basic conditions, which are commonly used to remove other protecting groups, makes it a key component of orthogonal protection strategies. thaiscience.info

The removal of the Alloc group is typically achieved through a palladium(0)-catalyzed reaction, a process known as the Tsuji-Trost reaction. wpmucdn.com This method offers mild and selective deprotection, leaving other protecting groups intact. thaiscience.info The most common catalyst system involves tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the palladium source and a scavenger to trap the released allyl group. rsc.orgnih.gov

The mechanism involves the coordination of the palladium(0) complex to the double bond of the allyl group, followed by the formation of a π-allyl palladium complex. wpmucdn.com A nucleophilic scavenger then attacks this complex, leading to the release of the deprotected amine and regeneration of the palladium catalyst. wpmucdn.com Phenylsilane (B129415) (PhSiH₃) is a widely used scavenger in this reaction. rsc.orgnih.govresearchgate.net The deprotection is often carried out in a solvent like dichloromethane (B109758) (DCM) at room temperature. rsc.orgnih.gov

Table 1: Common Reagents for Palladium(0)-Catalyzed Alloc Deprotection

| Reagent | Role | Typical Conditions |

| Pd(PPh₃)₄ | Palladium(0) Catalyst | 0.1-0.5 equivalents |

| Phenylsilane (PhSiH₃) | Allyl Scavenger | 20-25 equivalents |

| DCM | Solvent | Room temperature, 30 min - 2 hrs |

This table summarizes the key reagents and their roles in the deprotection of the Alloc group.

Research has demonstrated the efficiency of this method in solid-phase peptide synthesis (SPPS), allowing for the on-resin deprotection of the Alloc group. nih.govnih.gov Microwave-assisted procedures have also been developed to accelerate the deprotection process, significantly reducing reaction times. nih.gov

A significant advantage of the Alloc group is its orthogonality with the two most common α-amino protecting groups used in SPPS: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. thaiscience.infogoogle.comresearchgate.net

The Alloc group is stable to the piperidine (B6355638) solutions used for Fmoc removal and the strong acids like trifluoroacetic acid (TFA) used for Boc removal. thaiscience.infosigmaaldrich.com This three-dimensional orthogonality allows for the selective deprotection of one group while the others remain intact, enabling the synthesis of complex peptide structures such as branched or cyclic peptides. thaiscience.inforesearchgate.netresearchgate.net For instance, a peptide can be assembled using Fmoc-SPPS, with a specific lysine (B10760008) residue protected with Alloc. Following the completion of the peptide chain, the Alloc group can be selectively removed using a palladium(0) catalyst to allow for side-chain modification, while the rest of the peptide remains protected. thaiscience.info

The mild conditions required for Alloc group removal ensure its compatibility with a wide range of acid-labile side-chain protecting groups. thaiscience.infosigmaaldrich.com These groups are used to protect reactive functionalities on amino acid side chains during peptide synthesis.

Common acid-labile side-chain protecting groups include:

Trityl (Trt): Used for the protection of the thiol group of cysteine, the imidazole (B134444) group of histidine, and the amide side chains of asparagine and glutamine. nih.govsigmaaldrich.com

tert-Butyl (tBu): Employed for the protection of the hydroxyl groups of serine, threonine, and tyrosine, and the carboxyl groups of aspartic and glutamic acid. iris-biotech.depeptide.com

The palladium(0)-catalyzed deprotection of the Alloc group does not affect these acid-labile groups, which require strong acids like TFA for their removal. thaiscience.infosigmaaldrich.com This compatibility is crucial for the synthesis of peptides containing cysteine, as the thiol group requires robust protection to prevent side reactions. nih.gov The Alloc-Cys(Trt)-OH derivative, for example, allows for the selective deprotection of the Nα-amino group while the S-trityl group remains on the cysteine side chain.

S-Protecting Groups for the Cysteine Thiol in Alloc-Cys Derivatives (e.g., Trityl (Trt) in Alloc-Cys(Trt)-OH)

Acid-labile protecting groups are a popular choice for cysteine thiol protection due to their straightforward removal during the final cleavage of the peptide from the resin. nih.gov The trityl (Trt) group is a widely used acid-labile protecting group for the cysteine thiol. nih.govsigmaaldrich.com It is stable to the conditions used for both Fmoc and Alloc deprotection but is readily cleaved by strong acids like TFA, typically in the presence of scavengers to prevent side reactions. nih.govresearchgate.netpeptide.com

The selective removal of the Trt group can be achieved using dilute TFA solutions, allowing for on-resin disulfide bond formation while other acid-labile groups on the peptide remain protected. sigmaaldrich.comresearchgate.net However, the lability of the Cys(Trt) bond can vary depending on the peptide sequence and reaction conditions. researchgate.net The diphenylmethyl (Dpm) group is another acid-labile protecting group that offers different deprotection kinetics compared to Trt, providing another level of selectivity. sigmaaldrich.comnih.govresearchgate.net

Table 2: Comparison of Acid-Labile Thiol Protecting Groups

| Protecting Group | Removal Conditions | Key Features |

| Trityl (Trt) | Strong acid (e.g., 95% TFA) or dilute acid (e.g., 1-10% TFA in DCM) | Widely used, compatible with Fmoc and Alloc chemistry. nih.govsigmaaldrich.com |

| Diphenylmethyl (Dpm) | Strong acid (e.g., 95% TFA) | More stable to dilute acid than Trt, allowing for orthogonal removal. sigmaaldrich.comnih.gov |

This table compares the properties of two common acid-labile protecting groups for the cysteine thiol.

For strategies requiring an alternative deprotection method, palladium-labile protecting groups for the cysteine thiol have been developed. The allyloxycarbonylaminomethyl (Allocam) group is a notable example. rsc.org The Allocam group is stable to the acidic and basic conditions of standard peptide synthesis but can be removed using a palladium(0) catalyst, similar to the Alloc group. rsc.orgnih.gov

This allows for the simultaneous deprotection of an Nα-Alloc group and an S-Allocam group. However, the use of Allocam has been associated with challenges such as catalyst poisoning and the formation of S-allylated side products. nih.gov Despite these potential issues, the Allocam group offers an orthogonal protection strategy that can be advantageous in specific synthetic contexts, such as the on-resin formation of disulfide bonds under mild, palladium-mediated conditions. nih.gov

Advanced Selective Deprotection Strategies in Multicomponent Peptide Synthesis

The availability of a suite of orthogonal protecting groups, including Alloc, enables sophisticated strategies for the synthesis of complex peptides, such as those with multiple disulfide bridges, branched structures, or site-specific modifications. researchgate.netnih.gov

Programmed Cleavage for Sequential Amino Acid Modification

Programmed cleavage is a synthetic strategy that relies on the planned, sequential removal of different protecting groups to perform specific chemical transformations at desired locations within a growing peptide chain. researchgate.net The orthogonality of the Alloc group is central to these advanced strategies. rsc.org

For instance, in the synthesis of a peptide with two distinct disulfide bonds, one might use a combination of Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(Alloc)-OH. A typical strategy could involve:

Synthesis of the linear peptide using standard Fmoc/tBu chemistry.

Selective removal of the Alloc group using a palladium catalyst, followed by on-resin oxidation to form the first disulfide bond.

Continued peptide synthesis or subsequent selective removal of the Acm group with iodine to form the second disulfide bond.

Final cleavage from the resin with TFA, which simultaneously removes the Trt and other side-chain protecting groups like tBu.

This programmed approach provides precise control over disulfide bond formation, which is crucial for obtaining the correctly folded and biologically active peptide. sigmaaldrich.comresearchgate.net The use of Alloc protection is also key for creating on-resin lactam bridges between an amine and a carboxylic acid, which can enhance peptide stability and activity. nih.gov

Mitigation of Undesired Side Reactions During Deprotection

While orthogonal protecting groups provide powerful synthetic tools, the deprotection steps themselves can introduce undesired side reactions that lower yield and purity. peptide.comresearchgate.net Careful planning and optimization of reaction conditions are necessary to mitigate these issues. numberanalytics.com

β-Elimination: This side reaction is a significant problem, particularly for C-terminal cysteine residues during Fmoc deprotection with a base like piperidine. researchgate.netcsic.es The base can abstract the acidic α-proton of the cysteine, leading to the elimination of the protected thiol and the formation of a dehydroalanine (B155165) (Dha) intermediate. researchgate.netiris-biotech.de This intermediate can then react with piperidine to form a piperidinyl-alanine adduct, resulting in impurities that are difficult to remove. csic.esiris-biotech.de

Mitigation Strategies: Using milder bases for Fmoc removal, such as morpholine (B109124) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at low concentrations, can reduce the rate of β-elimination. peptide.comresearchgate.netcsic.es Employing sterically hindered resins, such as 2-chlorotrityl chloride (2-CT) resin, can also physically mask the α-proton, reducing its susceptibility to abstraction. csic.es The choice of thiol protecting group also plays a role; for example, the acetamidomethyl (Acm) group has been observed to be more prone to this side reaction than the trityl (Trt) group. csic.es

Fmoc Premature Deprotection: The deprotection of an Alloc group from a lysine or ornithine side chain generates a free amine, which is basic enough to cause the premature removal of acid-labile Fmoc groups elsewhere in the peptide. ub.edu While the focus here is on cysteine, it highlights a potential cross-reactivity issue in complex syntheses. The byproduct of Fmoc deprotection, dibenzofulvene (Dbf), is also highly reactive and can cause side reactions if not effectively scavenged by the base. acs.orgnih.gov

Mitigation Strategies: To avoid base-mediated side reactions, alternative Fmoc deprotection methods have been developed, such as using H₂/Pd in an acidic medium, which directly yields the protonated amine salt and prevents unwanted nucleophilic reactions. acs.org Careful planning of the protecting group strategy to avoid exposing sensitive groups to incompatible reagents is paramount. nih.gov

Aggregation: During solid-phase peptide synthesis (SPPS), growing peptide chains can self-associate through hydrogen bonding, leading to the collapse of the peptide-resin matrix. peptide.comnih.gov This aggregation prevents reagents from accessing the reactive sites, resulting in incomplete couplings and deprotections. peptide.comrsc.org Aggregation is highly sequence-dependent, with hydrophobic sequences being particularly problematic. peptide.comchemrxiv.org

Mitigation Strategies: Several methods exist to disrupt aggregation. These include using solvents with strong hydrogen-bond-breaking capabilities like dimethyl sulfoxide (B87167) (DMSO), using chaotropic salts, sonicating the reaction mixture, or increasing the reaction temperature. peptide.comrsc.org Another effective approach is to introduce "difficult sequence" disrupting elements, such as pseudoprolines or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb), which interfere with the interchain hydrogen bonding that causes aggregation. peptide.comsigmaaldrich.com

The table below outlines common side reactions during deprotection and their mitigation strategies.

| Side Reaction | Description | Mitigation Strategies |

| β-Elimination | Base-catalyzed formation of dehydroalanine from Cys residues, leading to adducts. researchgate.netcsic.es | Use milder bases (e.g., morpholine), sterically hindered resins (e.g., 2-CT resin), and select appropriate thiol protecting groups. csic.es |

| Fmoc Premature Deprotection | Unintended removal of the Fmoc group by basic conditions generated during other deprotection steps. ub.edu | Use orthogonal deprotection schemes; employ non-basic Fmoc removal methods if necessary. acs.orgnih.gov |

| Aggregation | Self-association of peptide chains on the resin, leading to incomplete reactions. peptide.comnih.gov | Use aggregation-disrupting solvents (e.g., DMSO), elevated temperatures, or incorporate backbone-modifying elements like pseudoprolines or Hmb. peptide.comrsc.orgsigmaaldrich.com |

Advanced Applications of Alloc Cys Chemistry in Peptide and Protein Research

Native Chemical Ligation (NCL) and Expansions for Protein Synthesis

Native Chemical Ligation (NCL) is a cornerstone technology for the chemical synthesis of large peptides and proteins. It involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine, forming a native peptide bond at the ligation site. The strategic use of Alloc protection on cysteine residues is pivotal for expanding the scope and efficiency of NCL.

Utilization of N-Terminal Cysteine in Alloc-Protected Peptide Segments for NCL

The power of NCL lies in its ability to chemoselectively join unprotected peptide fragments in aqueous solution. rsc.org However, for the synthesis of proteins from multiple segments, it is often necessary to temporarily mask the N-terminal cysteine of an internal peptide segment to control the direction and sequence of ligation events. The Alloc group is ideally suited for this purpose due to its stability under the acidic and basic conditions used for standard Fmoc- and Boc-based solid-phase peptide synthesis (SPPS). thaiscience.info

A peptide segment can be synthesized with an N-terminal Alloc-Cys residue. This Alloc group remains intact during the synthesis and purification of the peptide fragment. When this fragment is needed for ligation, the Alloc group can be selectively removed using a palladium(0) catalyst, revealing the free N-terminal cysteine. researchgate.net This newly exposed cysteine is then ready to react with the C-terminal thioester of another peptide segment in a subsequent NCL reaction. This orthogonality is crucial for the stepwise assembly of large proteins from smaller, more manageable peptide fragments. researchgate.net

One-Pot and Multifragment Ligation Strategies Enabled by Orthogonal Alloc Deprotection

In a typical multi-segment synthesis, a central peptide fragment is prepared with its N-terminal cysteine protected by an Alloc group and its C-terminus activated as a thioester. This fragment is first ligated with a C-terminal peptide fragment (which has a free N-terminal cysteine). After this initial ligation is complete, the Alloc group on the newly formed larger peptide is selectively removed in the same reaction vessel ("one-pot"). This deprotection unmasks a new N-terminal cysteine, which can then react with an N-terminal peptide fragment (with a C-terminal thioester) that is subsequently added to the pot. This process of sequential, directionally controlled ligations without intermediate purification is made possible by the selective and mild removal of the Alloc group. rsc.orgresearchgate.net Recent advances have even demonstrated one-pot, metal-free Alloc removal, further greening the process of peptide synthesis.

Catalytic Systems for Alloc Removal under NCL Conditions (e.g., Ruthenium vs. Palladium Complexes, Scavenger Effects)

The removal of the Alloc group is typically achieved through catalysis by transition metal complexes, most commonly palladium(0) and more recently ruthenium. chemrxiv.org The conditions for this deprotection must be compatible with the aqueous, thiol-rich environment of NCL.

Palladium Complexes: Palladium(0) catalysts, such as Pd(PPh₃)₄, are widely used for Alloc deprotection. The reaction requires a scavenger, like phenylsilane (B129415) (PhSiH₃) or morpholine (B109124), to trap the allyl group released during the reaction. rsc.org However, a significant challenge with palladium catalysts is their susceptibility to "poisoning" by the thiol additives (e.g., 4-mercaptophenylacetic acid, MPAA) that are often used in high concentrations to catalyze the NCL reaction itself. This can necessitate the use of stoichiometric or large excess amounts of the palladium catalyst, which is costly and can complicate purification. chemrxiv.orgresearchgate.net

Ruthenium Complexes: To overcome the limitations of palladium, ruthenium-based catalysts have been developed. chemrxiv.org Certain organoruthenium complexes have shown remarkable stability and high catalytic activity under NCL conditions, even in the presence of high concentrations of thiol additives. researchgate.net These catalysts can efficiently remove the Alloc group at very low loadings (e.g., 10-20 mol%). A key feature is that the ruthenium catalyst is slowly deactivated by the thiol additive after the Alloc deprotection is complete, which conveniently prevents interference with the subsequent NCL step. chemrxiv.org

Scavenger Effects: The choice of scavenger is critical for efficient Alloc deprotection. Amine-borane complexes have been introduced as effective scavengers that allow for rapid deprotection under nearly neutral conditions without the formation of problematic allylamine (B125299) byproducts. rsc.org In many NCL protocols, the thiol additive (MPAA) can itself serve as the scavenger for the allyl group. researchgate.net

| Catalyst System | Typical Catalyst | Advantages | Disadvantages | Scavenger |

| Palladium | Pd(PPh₃)₄, PdCl₂ | Well-established, versatile | Susceptible to poisoning by thiols, may require high catalyst loading | PhSiH₃, Morpholine, Thiol Additives (MPAA) |

| Ruthenium | [Cp*Ru(cod)Cl] | High catalytic activity, stable to thiol poisoning, low catalyst loading required | Newer technology, catalyst synthesis can be complex | Thiol Additives (MPAA) |

Strategies for Peptide Cyclization and Conformational Control

Cyclization is a common strategy to enhance the stability, selectivity, and therapeutic potential of peptides by constraining their conformation. The Alloc group, in conjunction with its corresponding allyl ester for carboxylic acid protection, provides a powerful orthogonal system for achieving site-specific peptide cyclization.

Side-Chain-to-Side-Chain Cyclization via Alloc/Allyl De-protection and Subsequent Ring Closure

One of the most effective methods for creating cyclic peptides is by forming a lactam bridge (an amide bond) between the side chains of two amino acids, such as aspartic acid (or glutamic acid) and lysine (B10760008). The Alloc/Allyl protection strategy is perfectly suited for this.

In this approach, a linear peptide is synthesized on a solid support using Fmoc chemistry. During the synthesis, an amino acid with a carboxylic acid side chain (e.g., Asp) is incorporated with its side chain protected as an allyl ester (OAll), and another amino acid with an amine side chain (e.g., Lys) is incorporated with its side chain protected by an Alloc group. Once the linear peptide sequence is fully assembled, all other protecting groups remain in place while the OAll and Alloc groups are removed simultaneously using a palladium(0) catalyst. rsc.org This orthogonal deprotection exposes a free carboxylic acid and a free amine on the respective side chains. Subsequent treatment with a standard peptide coupling reagent induces intramolecular cyclization on the resin, forming a stable lactam bridge. This method has been successfully used to prepare libraries of cyclic peptides. rsc.org

| Step | Action | Key Reagents | Result |

| 1 | Linear Peptide Synthesis | Fmoc-Asp(OAll)-OH, Fmoc-Lys(Alloc)-OH | Resin-bound linear peptide with orthogonally protected side chains |

| 2 | Orthogonal Deprotection | Pd(PPh₃)₄, PhSiH₃ | Selective removal of Allyl and Alloc groups, exposing side-chain functionalities |

| 3 | On-Resin Cyclization | Peptide coupling agents (e.g., PyBOP, HATU) | Formation of a side-chain-to-side-chain lactam bridge |

| 4 | Cleavage and Final Deprotection | Trifluoroacetic acid (TFA) cocktail | Release of the final cyclic peptide from the resin |

Applications of Thiol-Ene Chemistry for Peptide Macrocyclization Involving Cysteine and Alloc/Allyl Moieties

Thiol-ene "click" chemistry offers a rapid and highly efficient route for peptide macrocyclization under mild, often photochemical, conditions. This strategy leverages the reactivity of the thiol group of a cysteine residue with an alkene. The Alloc group plays a crucial role in incorporating the necessary alkene moiety into the peptide sequence.

A common strategy involves incorporating a cysteine residue and a lysine residue, protected as Fmoc-Lys(Alloc)-OH, into the peptide sequence during SPPS. The Alloc group serves a dual purpose: it acts as a protecting group during synthesis and then as the source of the alkene (the allyl group) for the cyclization reaction. After the linear peptide is assembled, a photoinitiator is added, and upon UV irradiation, a radical-mediated reaction occurs between the thiol of the cysteine side chain and the double bond of the allyl group from the deprotected lysine. This forms a stable thioether bond, resulting in a macrocyclic peptide. This on-resin cyclization method is fast, efficient, and compatible with a wide range of peptide sequences.

Site-Specific Peptide and Protein Modification for Functional Studies

The unique reactivity of the cysteine thiol group makes it a prime target for site-specific modifications. explorationpub.comnih.gov The use of Alloc-Cys-OH in solid-phase peptide synthesis (SPPS) allows for the strategic placement of a cysteine residue whose thiol group can be unmasked at a desired step, enabling precise modifications that are crucial for studying protein function and interactions.

Synthesis of Peptides Bearing Site-Specific Post-Translational Modifications (e.g., N-Methylation, Glycosylation)

Post-translational modifications (PTMs) are critical in regulating protein function, and their study often requires the synthesis of peptides containing these specific modifications. advancedsciencenews.comnih.gov The Alloc protecting group strategy is instrumental in achieving this site-selectivity.

N-Methylation: N-methylation of the peptide backbone can significantly enhance a peptide's metabolic stability and modulate its conformation. Alloc-Cys(Trt)-OH is a key precursor for introducing N-methylated cysteine (NMe-Cys) residues into peptides. nih.gov The synthesis involves protecting the α-amino group with Alloc, which allows for subsequent N-methylation of the amino group. The Alloc group can be selectively removed later in the synthesis, either on the solid phase or in solution, to allow for further peptide chain elongation. nih.gov This method provides good yields and purities for the desired N-methylated derivatives. nih.gov

Table 1: N-Methylation Strategy Using Alloc-Cys-OH

| Precursor | Protecting Groups | Key Synthesis Step | Application | Reference |

|---|---|---|---|---|

| Alloc-Cys(Trt)-OH | α-amino: Alloc; Thiol: Trityl (Trt) | N-methylation of the Alloc-protected amine. | Introduction of NMe-Cys to enhance peptide stability and conformation. | nih.gov |

Glycosylation: Glycosylation, the attachment of sugar moieties, is a vital PTM that influences protein folding, stability, and cell-cell recognition. cnr.itresearchgate.net While direct S-glycosylation on cysteine residues is a known PTM, its study often requires precise chemical synthesis. cnr.itnih.gov The synthesis of S-glycopeptides can be achieved by reacting a cysteine thiol with a carbohydrate electrophile. cnr.it

In a synthetic strategy, an Alloc-protected cysteine could be incorporated into a peptide chain. Following selective deprotection of the Alloc group to expose the free amine and a separate deprotection of the thiol-protecting group (like Trt), the cysteine side chain becomes available for site-specific glycosylation. The use of orthogonal protecting groups like Alloc is crucial to prevent unwanted reactions at other sites, ensuring the sugar is attached only at the intended cysteine residue. cnr.it For instance, click chemistry approaches, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), can be used to attach azido-sugars to a cysteine residue previously functionalized with an alkyne group, a modification that can be performed selectively on a deprotected cysteine. nih.gov

Chemoselective Bioconjugation and Labeling Strategies Leveraging Cysteine Thiol Reactivity

The low natural abundance and high nucleophilicity of cysteine make it an ideal target for chemoselective bioconjugation, which is the process of attaching probes, tags, or drugs to specific sites on a peptide or protein. rsc.orgexplorationpub.comnih.gov The Alloc group plays a key role in these strategies by temporarily masking the cysteine residue.

The general approach involves synthesizing a peptide with an Alloc-Cys derivative. iris-biotech.de The Alloc group is stable during the standard steps of Fmoc-based solid-phase synthesis but can be selectively removed using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane. iris-biotech.de This unmasks the cysteine's thiol group at the desired stage, making it available for reaction with a specific labeling reagent. This method allows for the attachment of various molecules, including fluorescent dyes, biotin (B1667282) tags, or therapeutic payloads. explorationpub.comiris-biotech.de

The reactivity of the cysteine thiol can be harnessed through several chemical reactions:

Michael Addition: Thiolates readily react with maleimides and other Michael acceptors. While effective, maleimide (B117702) conjugates can sometimes show instability. nih.gov

Alkylation: Reagents like iodoacetamides or chlorooximes can specifically alkylate the cysteine thiol. nih.gov Chlorooximes, in particular, have been shown to react with high speed and selectivity. nih.gov

Thiol-Ene and Thiol-Yne Reactions: These "click" reactions provide another efficient route for conjugation. nih.gov

Desulfurative C-C Bond Formation: Visible-light-mediated methods can form a stable carbon-carbon bond at the cysteine position, offering a robust linkage. nih.gov

The use of an Alloc-protected cysteine derivative, such as Fmoc-L-Cys(Aapam)-OH, which contains an Alloc-protected aminophenylacetamidomethyl (Phacm) linker on the side chain, further expands these possibilities. iris-biotech.de The Alloc group can be removed to attach a solubilizing tag, facilitating the synthesis of hydrophobic peptides. Subsequently, the entire Phacm-linked tag can be cleaved with a different palladium reagent (PdCl₂) to yield the native cysteine residue for further modification or protein assembly. iris-biotech.de

Development of Complex Peptide Architectures (e.g., Branched, Bicyclic Peptides)

The construction of peptides with non-linear, complex architectures such as branched or bicyclic structures is a growing field in drug discovery, as these conformations can lead to enhanced binding affinity, selectivity, and stability. anu.edu.aubicycletherapeutics.com The orthogonal deprotection offered by the Alloc group is a cornerstone of the synthetic strategies used to create these structures. researchgate.net

Branched Peptides: Branched peptides can be synthesized by using an amino acid with a protected side-chain amine, such as Fmoc-Lys(Alloc)-OH. researchgate.net The main peptide backbone is assembled, and then the Alloc group on the lysine side chain is selectively removed using a palladium catalyst. researchgate.net This exposes the side-chain amine, which can then serve as an initiation point for the synthesis of a new peptide chain, creating a branched structure.

Bicyclic Peptides: Bicyclic peptides are highly constrained structures that often exhibit superior properties for drug development. anu.edu.aunih.gov Their synthesis requires precise control over the formation of two separate cyclic linkages. One common strategy involves the use of multiple cysteine residues with different, orthogonally-protected side chains. For example, a peptide can be synthesized with one cysteine protected by an acid-labile group (like Trt) and another by a palladium-labile group.

Another advanced strategy for creating bicyclic peptides involves the selective reaction between 1,2-aminothiols and 2,6-dicyanopyridine (DCP). anu.edu.aunih.gov In this approach, amino acids with orthogonal protecting groups, such as Fmoc-Orn(Alloc)-OH, can be incorporated into the peptide. anu.edu.aunih.gov After assembling the linear peptide, the Alloc group is selectively removed on the solid support, and the exposed amine is reacted to install the necessary functionality for the subsequent, spontaneous bicyclization reaction in aqueous buffer at physiological pH. anu.edu.aunih.gov This method is efficient and compatible with automated solid-phase peptide synthesis. anu.edu.au

Table 2: Role of Alloc Protecting Group in Complex Peptide Architectures

| Peptide Architecture | Key Building Block | Synthetic Strategy | Outcome | Reference |

|---|---|---|---|---|

| Branched Peptide | Fmoc-Lys(Alloc)-OH | Selective removal of Alloc on lysine side chain to expose an amine for chain elongation. | Formation of a peptide chain branching from the lysine side chain. | researchgate.net |

| Side-chain-to-side-chain Cyclic Peptide | Fmoc-Lys(Alloc)-OH, Fmoc-Asp(OAll)-OH | Palladium-mediated deprotection of Alloc and Allyl groups on resin, followed by lactam bridge formation. | Creation of a cyclic peptide with a side-chain lactam bridge. | researchgate.net |

Derivatives, Analogues, and Structural Characterization in Alloc Cys Research

Synthesis and Application of N-Methylated Cysteine (NMe-Cys) Derivatives via Alloc-Cys(Trt)-OH

N-methylation is a common modification in natural peptides and a valuable strategy in medicinal chemistry to enhance pharmacological properties. researchgate.net The use of S-trityl cysteine derivatives, such as Alloc-Cys(Trt)-OH, has emerged as a robust method for preparing protected N-methyl cysteines (NMe-Cys), which were previously difficult to access. acs.orgikiam.edu.ec

The synthesis of N-methylated cysteine derivatives can be challenging due to the potential for side reactions, such as deprotection of the sulfhydryl group. nih.govnih.gov Alloc-Cys(Trt)-OH is an effective precursor for N-methylation because the Alloc group is stable under the required basic conditions, and the sterically hindered trityl (Trt) group on the sulfur atom prevents β-elimination reactions. acs.org

The N-methylation of Alloc-Cys(Trt)-OH is typically achieved using a strong base to deprotonate the nitrogen of the Alloc-protected amine, followed by reaction with a methylating agent. A common procedure involves the use of sodium hydride (NaH) as the base and methyl iodide (MeI) as the electrophile. monash.edu The Alloc protecting group's compatibility with basic conditions ensures that it remains intact during the methylation process. acs.org This method provides the corresponding N-methylated derivative, Alloc-NMe-Cys(Trt)-OH, in good yields and high purity. acs.orgikiam.edu.ec

Alternative on-resin N-methylation methods have also been developed, often involving a three-step process of sulfonylation, methylation, and desulfonylation, which is compatible with solid-phase peptide synthesis (SPPS). acs.orggoogle.com However, direct methylation of the Alloc-Cys(Trt)-OH building block in solution remains a highly effective route. acs.org

Incorporating N-methylated amino acids into a peptide backbone has profound effects on its structure and function. researchgate.net This single-atom modification can significantly improve the pharmacokinetic profile of peptide-based therapeutics. mdpi.com

Key impacts of N-methylation include:

Metabolic Stability : N-methylation renders the adjacent peptide bond resistant to cleavage by proteases, significantly increasing the peptide's half-life in biological systems. researchgate.netresearchgate.netnih.gov

Bioavailability and Lipophilicity : The addition of a methyl group increases the hydrophobicity of the peptide, which can enhance its ability to cross cell membranes and improve oral bioavailability. researchgate.netnih.govnih.gov

Biological Activity : The conformational changes induced by N-methylation can alter a peptide's binding affinity and selectivity for its target receptor. While in some cases it can lead to enhanced potency, in others it may stabilize an inactive conformation, thereby reducing or eliminating biological activity. nih.gov For instance, while some N-methylated RGD peptides show increased potency, studies on melanocortin peptides revealed that N-methylation led to reduced activity across all receptors analyzed. nih.gov

Table 1: Effects of N-Methylation on Peptide Properties

| Property | Influence of N-Methylation | Rationale |

|---|---|---|

| Conformational Flexibility | Decreased | Steric hindrance from the N-methyl group restricts peptide bond rotation. |

| Proteolytic Resistance | Increased | The N-methylated amide bond is not recognized by many proteases. researchgate.netresearchgate.net |

| Lipophilicity | Increased | The addition of a nonpolar methyl group enhances overall hydrophobicity. researchgate.net |

| Hydrogen Bonding | Altered | The amide proton is replaced, removing its capacity as a hydrogen bond donor. mdpi.comresearchgate.net |

| Biological Activity | Modulated (Increased or Decreased) | Changes in conformation affect receptor binding affinity and selectivity. nih.gov |

Exploration of Diverse S-Protected Cysteine Analogues Synthesized from Alloc-Cys Precursors

Alloc-NMe-Cys(Trt)-OH is a highly versatile intermediate. acs.org The orthogonality of the Alloc and Trt protecting groups allows for selective manipulation at both the nitrogen and sulfur atoms. The Trt group can be removed under acidic conditions, leaving the Alloc-protected N-methylated nitrogen untouched. This allows the newly freed thiol group to be re-protected with a variety of other sulfhydryl protecting groups. acs.orgikiam.edu.ec

Starting from Alloc-NMe-Cys(Trt)-OH, the Trt group is typically cleaved using trifluoroacetic acid (TFA) in the presence of a scavenger like triisopropylsilane (TIS) to prevent re-alkylation. acs.org The resulting free thiol (Alloc-NMe-Cys-OH) can then be reacted with various electrophiles to install new S-protecting groups. acs.org

Table 2: Examples of S-Protected NMe-Cys Derivatives from Alloc-NMe-Cys(Trt)-OH

| S-Protecting Group | Abbreviation | Reagent for Introduction | Key Features and Applications |

|---|---|---|---|

| Acetamidomethyl | Acm | Acetamidomethanol | Stable to both acidic and basic conditions; removed by mercury(II) or iodine. acs.org Useful for sequential disulfide bond formation. |

| tert-Butylthio | StBu | Methoxycarbonylsulfenyl chloride followed by tert-butyl thiol | Stable to TFA; removed by reducing agents like thiols or phosphines. acs.org Allows for on-resin thiol deprotection. |

| 3-Nitro-2-pyridylsulfenyl | Npys | Npys-Cl | Stable in Boc/Benzyl synthesis; used for forming unsymmetrical disulfide bonds. acs.org |

| Trityl | Trt | Trityl Chloride | Acid-labile; commonly used in Fmoc-based SPPS as it is removed during final cleavage. bachem.comsigmaaldrich.com |

| Diphenylmethyl | Dpm | Diphenylmethanol | More acid-stable than Trt; allows for regioselective disulfide formation in combination with other groups like Mmt. sigmaaldrich.com |

Assessment of Stereochemical Integrity During Synthesis and Derivatization of Alloc-Cys Compounds

Maintaining the stereochemical purity of amino acids during peptide synthesis is paramount, as racemization can lead to diastereomeric impurities that are difficult to separate and can have drastically different biological activities. Cysteine is particularly susceptible to racemization, especially during the base-mediated coupling steps in Fmoc-SPPS. sigmaaldrich.compeptide.com

Racemization occurs when the α-proton of an activated amino acid is abstracted, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-enantiomers. wikipedia.org The risk is heightened for cysteine due to the electron-withdrawing effect of the sulfur atom in its side chain.

Studies have shown that the choice of base during coupling is critical. For instance, using N-methylmorpholine as a base during the synthesis of cysteine-containing peptides can lead to significant racemization (up to 50%), whereas substituting it with a more sterically hindered base like 2,4,6-collidine can effectively suppress this side reaction. nih.gov The derivatization reactions of Alloc-Cys compounds, such as N-methylation and the exchange of S-protecting groups, must also be carefully controlled to minimize the risk of epimerization. N-methylation itself, when performed on the protected amino acid, is generally considered to be a racemization-free process. monash.edu However, subsequent manipulations, particularly those involving activation of the carboxyl group for peptide coupling, require careful selection of reagents and conditions to preserve stereochemical integrity.

Spectroscopic and Chromatographic Characterization of Alloc-Cys Containing Peptides and Their Ligation Products (e.g., HPLC, Mass Spectrometry)

The successful synthesis, purification, and verification of Alloc-Cys containing peptides and their derivatives rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is the primary tool for both the analysis of purity and the preparative purification of synthetic peptides. nih.govnih.gov Peptides are separated based on their hydrophobicity. A typical setup uses a C18 stationary phase with a mobile phase gradient of water and acetonitrile, both containing an ion-pairing agent like TFA. The retention time of a peptide provides a reliable indicator of its identity, and the peak area in the chromatogram is used to quantify its purity. researchgate.net The introduction of modifications like N-methylation or changes in S-protecting groups will alter the peptide's retention time, providing initial evidence of a successful reaction.

Mass Spectrometry (MS) : Mass spectrometry is indispensable for confirming the molecular identity of the synthesized peptides. Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS) are the most common techniques. researchgate.net MS provides a precise measurement of the peptide's molecular weight, allowing for unambiguous confirmation that the target molecule, including all protecting groups and modifications, has been formed. nih.govresearchgate.net For example, the successful N-methylation of a peptide will result in a mass increase of 14 Da (CH₂) per methylation site. MS is also crucial for identifying by-products, such as deletion sequences or products of side reactions, aiding in the optimization of the synthetic protocol. In the analysis of ligation products, MS confirms the formation of the new peptide bond by showing the expected molecular weight of the combined peptide fragments. nih.gov

Table 3: Analytical Techniques for Characterizing Alloc-Cys Peptides

| Technique | Purpose | Information Obtained |

|---|---|---|

| Analytical RP-HPLC | Purity assessment and reaction monitoring | Retention time, number of components in a sample, and relative purity of the target peptide. nih.gov |

| Preparative RP-HPLC | Purification | Isolation of the desired peptide from unreacted starting materials and synthetic by-products. |

| ESI-MS | Molecular weight determination | Precise mass of the peptide, confirming its identity and the success of modifications (e.g., N-methylation, ligation). researchgate.net |

| MALDI-TOF MS | Molecular weight determination | Accurate mass measurement, often used for larger peptides and for analyzing complex mixtures. rsc.org |

Mechanistic Insights and Theoretical Investigations in Alloc Cys Chemistry

Detailed Mechanistic Elucidation of Palladium-Mediated Alloc Deprotection Reactions

The removal of the allyloxycarbonyl (Alloc) protecting group from the thiol moiety of cysteine residues is a critical step in peptide synthesis, often accomplished through palladium-mediated reactions. The catalytic cycle is generally understood to proceed via the Tsuji-Trost reaction mechanism. The process is initiated by the palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. In solution, this catalyst exists in equilibrium with dissociated forms, primarily the more reactive 14-electron species, Pd(PPh₃)₂.

The key steps of the deprotection mechanism are as follows:

Oxidative Addition : The active Pd(0) catalyst coordinates to the alkene of the allyl group of Alloc-Cys. This is followed by an oxidative addition step where the palladium inserts into the carbon-oxygen bond, leading to the formation of a cationic η³-palladium-π-allyl intermediate. In this process, the palladium is oxidized from Pd(0) to Pd(II).

Nucleophilic Attack and Scavenging : A nucleophilic scavenger is introduced into the reaction mixture to trap the reactive π-allyl complex. The choice of scavenger is crucial to ensure the irreversibility of the deprotection and to prevent side reactions, such as re-alkylation of the deprotected thiol. Common scavengers include soft nucleophiles like morpholine (B109124), dimedone, and phenylsilane (B129415). The nucleophile attacks the allylic carbon of the π-allyl complex.

Reductive Elimination and Catalyst Regeneration : Following the nucleophilic attack, the allylated scavenger is released, and the palladium(II) is reduced back to its active palladium(0) state, thus completing the catalytic cycle. The regenerated Pd(0) catalyst can then participate in the deprotection of another Alloc group.

The efficiency of the deprotection can be influenced by several factors, including the choice of palladium catalyst, the phosphine ligands, the solvent, and, most importantly, the nucleophilic scavenger. The scavenger must be effective in trapping the allyl group to drive the reaction to completion and prevent the formation of byproducts.

Kinetic Studies of Reactions Involving Alloc-Cys Derivatives (e.g., NCL reaction rates, cyclization kinetics)

The kinetics of reactions involving Alloc-Cys derivatives, such as Native Chemical Ligation (NCL) and peptide cyclization, are of significant interest for optimizing peptide synthesis strategies. While specific kinetic data for Alloc-Cys(1)-OH itself is not extensively documented, the principles governing these reactions for cysteine derivatives provide valuable insights.

Native Chemical Ligation (NCL):

NCL is a powerful technique for ligating two unprotected peptide fragments. The reaction involves a C-terminal thioester on one peptide and an N-terminal cysteine on the other. The presence of the Alloc protecting group on an internal cysteine residue would not directly participate in the ligation reaction itself, but its subsequent removal is a key step. The rate of NCL is highly dependent on the steric hindrance around the ligation site and the nature of the C-terminal thioester.

Factors influencing NCL reaction rates include:

Steric Hindrance: Amino acids with bulky side chains near the ligation site can significantly decrease the reaction rate.

Thioester Reactivity: Aryl thioesters are generally more reactive than alkyl thioesters, leading to faster ligation.

pH: The reaction is typically fastest at a pH near the pKa of the N-terminal cysteine thiol, which is around 8.5.

Catalysts: Thiol catalysts, such as 4-mercaptophenylacetic acid (MPAA), are often used to accelerate the transthioesterification step.

Cyclization Kinetics:

Intramolecular cyclization of peptides containing Alloc-Cys is a common strategy for producing cyclic peptides. The kinetics of cyclization are governed by several factors that influence the propensity of the linear peptide to adopt a conformation amenable to ring closure.

| Factor | Effect on Cyclization Rate | Rationale |

| Peptide Sequence | Highly dependent | Certain sequences, particularly those containing turn-inducing residues like glycine or proline, can pre-organize the peptide backbone for cyclization, leading to faster rates. |

| Solvent | Significant | The choice of solvent can influence the peptide conformation and the solubility of the reactants, thereby affecting the reaction rate. |

| Concentration | Important | Cyclization is an intramolecular process and is favored at high dilution to minimize intermolecular side reactions such as dimerization and polymerization. |

| Protecting Groups | Can influence | Bulky side-chain protecting groups can sterically hinder the cyclization process. The Alloc group itself is not typically considered exceptionally bulky. |

Computational Chemistry Approaches for Understanding Alloc-Cys(1)-OH and Related Peptide Systems (e.g., DFT calculations for conformational analysis, hydrogen bonding interactions)

Computational chemistry provides powerful tools for investigating the structural and energetic properties of Alloc-Cys containing peptides at an atomic level. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations offer insights that are often difficult to obtain through experimental means alone.

DFT Calculations for Conformational Analysis:

DFT calculations are widely used to determine the low-energy conformations of small peptides and amino acid derivatives. For a molecule like Alloc-Cys(1)-OH, DFT can be employed to:

Map the Potential Energy Surface: By systematically rotating the rotatable bonds (dihedral angles) within the molecule, a potential energy surface can be generated. This allows for the identification of local and global energy minima, which correspond to the most stable conformations.

Predict Spectroscopic Properties: The results of DFT calculations can be used to predict vibrational frequencies (IR spectroscopy) and NMR chemical shifts, which can then be compared with experimental data to validate the computed structures.

Hydrogen Bonding Interactions:

Hydrogen bonding plays a crucial role in determining the structure and reactivity of peptides. In the context of Alloc-Cys, computational studies can elucidate:

Intramolecular Hydrogen Bonding: As mentioned, the potential for hydrogen bonds within the Alloc-Cys(1)-OH monomer can be explored.

Intermolecular Hydrogen Bonding: In a dimeric system like Alloc-Cys(1)-OH.Alloc-Cys(1)-OH, DFT can be used to model the hydrogen bonding interactions between the two monomers. This is particularly important for understanding the stability of the dimer in different environments. The strength and geometry of these hydrogen bonds can be quantified.

Solvent Effects: Computational models can also incorporate the effects of the solvent, either implicitly (using a continuum model) or explicitly (by including individual solvent molecules). This is crucial for understanding how the solvent environment modulates the hydrogen bonding network and the conformational preferences of the peptide.

Molecular dynamics simulations can further extend these studies by providing insights into the dynamic behavior of Alloc-Cys peptides in solution over time, revealing conformational transitions and the stability of hydrogen bonds.

Identification and Characterization of Reaction Intermediates and Byproducts in Alloc-Cys Synthesis and Deprotection

The synthesis and deprotection of Alloc-Cys derivatives can be accompanied by the formation of various intermediates and byproducts. Their identification and characterization are essential for optimizing reaction conditions and ensuring the purity of the final peptide product.

Reaction Intermediates:

The primary intermediate in the palladium-mediated deprotection of Alloc-Cys is the η³-palladium-π-allyl complex . This species is transient but central to the catalytic cycle. Its formation can sometimes be inferred through spectroscopic methods or by trapping experiments.

Byproducts in Alloc-Cys Synthesis and Deprotection:

Several byproducts can arise during the synthesis and handling of Alloc-Cys containing peptides.

| Byproduct/Side Reaction | Origin | Method of Characterization |

| Allylated Scavenger | Deprotection | This is an expected product of the deprotection reaction where the allyl group is transferred to the scavenger. It is typically separated from the peptide during purification. |

| Allylamine (B125299) Adducts | Deprotection | If the scavenger is not efficient, the deprotected amine of another peptide chain can act as a nucleophile, leading to the formation of an allylamine byproduct. |

| 3-(1-piperidinyl)alanine | Fmoc-SPPS | During Fmoc-based solid-phase peptide synthesis, piperidine (B6355638) is used for Fmoc deprotection. For C-terminal cysteine residues, piperidine can induce β-elimination of the protected thiol, followed by Michael addition of piperidine to the resulting dehydroalanine (B155165). rsc.org |

| Disulfide-Bonded Dimers | Oxidation | The deprotected cysteine thiol is susceptible to oxidation, which can lead to the formation of disulfide-bonded dimers, especially in the presence of air. |

| S-Alkylation Products | Cleavage from Resin | During the final cleavage of the peptide from certain types of resins (e.g., Wang resin) using strong acids like trifluoroacetic acid (TFA), carbocations generated from the resin linker can alkylate the cysteine thiol. |

The characterization of these species is typically achieved through a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) for separation and Mass Spectrometry (MS) for mass determination. Nuclear Magnetic Resonance (NMR) spectroscopy can also be invaluable for the structural elucidation of isolated byproducts. Careful monitoring of the reaction progress and purification of the final product are crucial to minimize the impact of these side reactions.

Challenges and Future Research Trajectories

Strategies for Mitigating Aggregation in Large Alloc-Cys-Modified Peptides and Proteins

A significant challenge in the synthesis of large peptides and proteins is the tendency of the growing peptide chain to aggregate. This aggregation can hinder reaction rates and, in severe cases, halt the synthesis altogether. sigmaaldrich.com Peptides containing hydrophobic amino acids are particularly prone to aggregation. mblintl.com The protection of lysine (B10760008) side chains with hydrophobic groups like Alloc can lead to the formation of hydrophobic clusters, increasing the likelihood of aggregation. nih.gov

Several strategies are being explored to mitigate this phenomenon:

Solvent Choice: The use of dissociating solvents like dimethyl sulfoxide (B87167) (DMSO) can disrupt the internal aggregation within the peptide-resin matrix. rsc.org Other solvents such as N-methylpyrrole (NMP) or the addition of chaotropic salts like lithium chloride (LiCl) can also be effective. sigmaaldrich.compeptide.com

Resin Properties: Employing resins with good swelling properties and low substitution can help to minimize aggregation. sigmaaldrich.com

Disrupting Secondary Structures: The incorporation of "difficult" structural elements that disrupt the hydrogen bonding responsible for aggregation is a key strategy. This can include the use of pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb). peptide.comsigmaaldrich.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation can help to overcome aggregation and improve coupling efficiency. peptide.com

Segmented Synthesis: For very long peptides, a strategy of synthesizing shorter fragments which are then ligated together can be employed to avoid the problems associated with synthesizing a single long, aggregation-prone chain. mblintl.com

Development of Novel and More Efficient Catalytic Systems for Alloc Deprotection

The removal of the Alloc group is typically achieved through palladium(0)-catalyzed reactions. sigmaaldrich.com While effective, these methods can present challenges, particularly under certain reaction conditions.

Current Catalytic Systems and Their Challenges:

| Catalyst System | Scavenger | Conditions | Challenges |

| Pd(PPh₃)₄ | Phenylsilane (B129415) (PhSiH₃) | DCM | Can be slow and reagent-intensive at room temperature. nih.govub.edu |

| Pd(PPh₃)₄ | Dimethylamine borane (B79455) (Me₂NH·BH₃) | Solid-phase | Optimized for secondary amines, shows differences in kinetics for primary amines. researchgate.net |

| Pd(PPh₃)₄ | N-methylmorpholine (NMM), Acetic Acid (HOAc) | Chloroform | Requires an inert atmosphere. google.com |

This table is interactive. Click on the headers to sort the data.

Future research is focused on developing more robust and efficient catalytic systems. Recent advancements include:

Microwave-Assisted Deprotection: The use of microwave heating has been shown to significantly accelerate the deprotection reaction, allowing for faster and less reagent-intensive removal of Alloc groups even under atmospheric conditions. nih.govbiotage.com

Air-Stable Catalysts: The development of air-stable palladium catalysts, such as Pd(II)Cl₂(PPh₃)₂, could simplify the deprotection process by eliminating the need for strict anaerobic conditions. acs.org

Metal-Free Deprotection: A significant breakthrough is the development of metal-free on-resin Alloc removal using iodine and water in environmentally friendly solvents. This approach offers a more sustainable alternative to traditional palladium-based methods. acs.org

Organoruthenium Catalysts: Organoruthenium catalysts have shown high activity for Alloc deprotection, even in the presence of multiple thiol groups, making them promising for the synthesis of complex proteins. acs.org

Expanding the Scope of Orthogonal Protection Strategies

Orthogonal protection is a fundamental concept in the synthesis of complex molecules, allowing for the selective removal of one protecting group without affecting others. numberanalytics.comwikipedia.org The Alloc group, with its unique palladium-catalyzed deprotection, is a key component of many orthogonal strategies in Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.comwikipedia.org

The combination of Alloc with other protecting groups that are labile to different conditions (e.g., acid-labile Boc, base-labile Fmoc) enables the synthesis of increasingly complex biomolecules, such as cyclic and branched peptides. wikipedia.orgjocpr.comthermofisher.com

Examples of Orthogonal Protecting Group Combinations:

| Protecting Group 1 | Deprotection Condition 1 | Protecting Group 2 | Deprotection Condition 2 | Application |

| Alloc | Pd(0) catalyst | Fmoc | Base (e.g., piperidine) | Standard SPPS, side-chain modification. sigmaaldrich.comwikipedia.org |

| Alloc | Pd(0) catalyst | Boc | Strong acid (e.g., TFA) | Synthesis of complex peptides. |

| Alloc | Pd(0) catalyst | Mtt | Mild acid (e.g., 1% TFA) | Side-chain to side-chain cyclization. sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Future research aims to expand this toolbox of orthogonal protecting groups. The development of novel protecting groups that can be removed under even milder and more specific conditions, such as through enzymatic cleavage or light (photocleavable groups), will be crucial for synthesizing highly complex and sensitive biomolecules. numberanalytics.comnumberanalytics.com

Integration of Alloc-Cys Chemistry with Emerging Bioorthogonal Reactions

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.org The integration of Alloc-Cys chemistry with these reactions opens up exciting possibilities for creating advanced materials and biological probes.

The selective deprotection of the Alloc group on a cysteine residue within a peptide or protein can expose a reactive thiol group. This thiol can then be specifically modified using a variety of bioorthogonal reactions, including:

Native Chemical Ligation (NCL): This reaction involves the coupling of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine. nih.gov

Thiol-Ene and Thiol-Yne Reactions: These "click" chemistry reactions allow for the efficient and specific attachment of various molecules to the cysteine thiol.

α-Vinyl Azide–Cysteine Coupling: This reaction provides a chemoselective method for modifying cysteine residues, forming a β-ketosulfide that can serve as a handle for further functionalization. rsc.org

These strategies enable the site-specific labeling of proteins with fluorescent probes, the attachment of peptides to other biomolecules for targeted drug delivery, and the creation of novel biomaterials with tailored properties. nih.gov

Considerations for Automation and Large-Scale Production in Alloc-Cys-Based Preparative Chemistry

The translation of Alloc-Cys-based peptide synthesis from the research laboratory to large-scale industrial production presents a unique set of challenges and considerations.

Automation:

Automated peptide synthesizers have significantly improved the efficiency and reliability of SPPS. biotage.combachem.com The integration of Alloc deprotection into automated protocols has been demonstrated, with some systems allowing for pre-programmed pauses to facilitate the manual or semi-automated addition of the palladium catalyst. biotage.combiotage.com The development of air-stable catalysts and more robust deprotection methods will further enhance the potential for full automation of Alloc-Cys peptide synthesis. biotage.combiotage.com